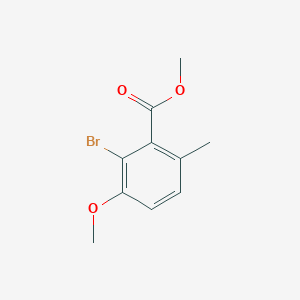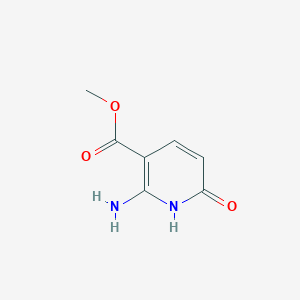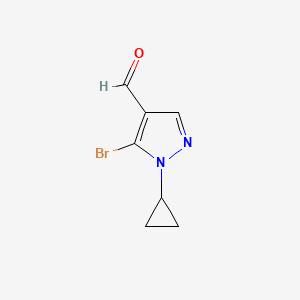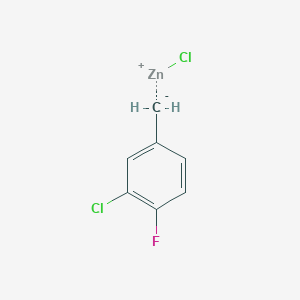
5-(Difluoromethoxy)-4,6-dimethoxy-pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethoxy)-4,6-dimethoxy-pyrimidin-2-amine is a chemical compound characterized by the presence of difluoromethoxy and dimethoxy groups attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)-4,6-dimethoxy-pyrimidin-2-amine typically involves multiple steps, including etherification, nitrification, hydrolysis, reduction, and redox reactions . The process begins with the etherification of a suitable precursor, followed by nitrification to introduce nitro groups. Subsequent hydrolysis and reduction steps convert the nitro groups to amine groups, and final redox reactions yield the desired compound. The reaction conditions often involve the use of specific catalysts and solvents to optimize yield and purity.
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and continuous flow methods may be employed to enhance efficiency and reduce costs . The use of advanced reactors and automation helps in maintaining consistent quality and minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Difluoromethoxy)-4,6-dimethoxy-pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-pyrimidine derivatives, while reduction can produce amine-substituted pyrimidines.
Applications De Recherche Scientifique
5-(Difluoromethoxy)-4,6-dimethoxy-pyrimidin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 5-(Difluoromethoxy)-4,6-dimethoxy-pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. For instance, it may interfere with DNA synthesis or protein function, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole
- 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid
Uniqueness
5-(Difluoromethoxy)-4,6-dimethoxy-pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethoxy group enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H9F2N3O3 |
|---|---|
Poids moléculaire |
221.16 g/mol |
Nom IUPAC |
5-(difluoromethoxy)-4,6-dimethoxypyrimidin-2-amine |
InChI |
InChI=1S/C7H9F2N3O3/c1-13-4-3(15-6(8)9)5(14-2)12-7(10)11-4/h6H,1-2H3,(H2,10,11,12) |
Clé InChI |
OOMBGSYZJKGSIC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=NC(=N1)N)OC)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl cis-1-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13905987.png)


![5-(chloromethyl)-4-[(4-thiophen-3-ylphenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13905996.png)


![tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate;hydrochloride](/img/structure/B13906016.png)



![[2-(3-Acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B13906063.png)
![(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-ol](/img/structure/B13906064.png)


